Acetyl carboxymethyl caproyl glycine

Description

Properties

CAS No. |

72297-47-3 |

|---|---|

Molecular Formula |

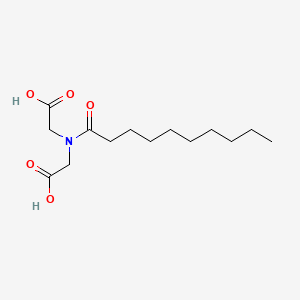

C14H25NO5 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

2-[carboxymethyl(decanoyl)amino]acetic acid |

InChI |

InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15(10-13(17)18)11-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

MXAWMJKSLZYLSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of acetyl carboxymethyl caproyl glycine involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles . This process can be carried out using various reagents and conditions, such as the use of acetic anhydride and glycine in water . The reaction mixture is stirred vigorously until the glycine is almost completely dissolved, and then acetic anhydride is added in one portion. The solution is then placed in a refrigerator to effect complete crystallization .

Chemical Reactions Analysis

Acetyl carboxymethyl caproyl glycine can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in the acetyl-CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate under mild hydrothermal conditions . This pathway is catalyzed by transition metal minerals that can activate H2 and CO2 by chemisorption . Additionally, the compound can form acyl-CoA thioesters, which are chemically reactive and can participate in various metabolic processes .

Scientific Research Applications

Acetyl carboxymethyl caproyl glycine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the glycine cleavage system, which is involved in the metabolism of glycine and other amino acids . In industry, it is used in the production of cosmetics and personal care products due to its skin and hair conditioning properties .

Mechanism of Action

The mechanism of action of acetyl carboxymethyl caproyl glycine involves its participation in various metabolic pathways. For example, in the acetyl-CoA pathway, it catalyzes the first committed step in fatty acid biosynthesis by transferring a carboxyl anion to acetyl-CoA, yielding malonyl-CoA . This process is essential for the synthesis and maintenance of cellular membranes . Additionally, the compound can form acyl-CoA thioesters, which are involved in the regulation of various cellular processes, including gene transcription and protein activity .

Comparison with Similar Compounds

Acetyl carboxymethyl caproyl glycine can be compared with other amino acid alkyl amides, such as lauroyl lysine and sodium lauroyl glutamate . These compounds also function as skin and hair conditioning agents and surfactants in personal care products . this compound is unique due to its specific molecular structure and its ability to participate in the acetyl-CoA pathway . Other similar compounds include capryloyl glycine, which is the N-acylation product of glycine with caprylic acid chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.